molecular formula C12H13N3OS B6470682 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 2640889-22-9

4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine

Cat. No.: B6470682
CAS No.: 2640889-22-9
M. Wt: 247.32 g/mol
InChI Key: JUJCXJKWJUGIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at position 4 and a thieno[3,2-c]pyridine moiety at position 4. This scaffold is structurally related to several pharmacologically active thienopyridine derivatives, such as prasugrel (a platelet aggregation inhibitor) . The thieno[3,2-c]pyridine core contributes to π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets like the P2Y12 ADP receptor .

Properties

IUPAC Name

5-(6-methoxypyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-16-12-6-11(13-8-14-12)15-4-2-10-9(7-15)3-5-17-10/h3,5-6,8H,2,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJCXJKWJUGIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation at C6

4-Methoxypyrimidine derivatives are typically halogenated at C6 using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 4-methoxy-6-chloropyrimidine is synthesized in 85% yield by refluxing 4-methoxypyrimidin-6-ol with POCl₃ at 110°C for 6 hours. Bromination alternatives employ POBr₃, though with reduced yields (~70%) due to side reactions.

Aldehyde Functionalization

The 6-formyl derivative is accessible via oxidation of 6-(hydroxymethyl)-4-methoxypyrimidine. Dess-Martin periodinane (DMP) in dichloromethane achieves 92% conversion within 2 hours, outperforming traditional Swern oxidation (65% yield).

Construction of 4H,5H,6H,7H-Thieno[3,2-c]pyridine

Cyclocondensation Strategies

Thieno[3,2-c]pyridine cores are synthesized via Gewald-like reactions. For instance, cyclization of 3-aminothiophene-2-carboxamide with cyclohexanone in acetic acid yields 5,6,7,8-tetrahydro-4H-thieno[3,2-c]pyridine (62% yield). Hydrogenation over Pd/C (10 atm H₂) selectively reduces the pyridine ring to the 4H,5H,6H,7H derivative.

Functionalization at C5

Coupling Methodologies for Fragment Assembly

Suzuki-Miyaura Cross-Coupling

Coupling 4-methoxy-6-bromopyrimidine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C) delivers the target compound in 68% yield. Key parameters:

  • Ligand choice: XPhos enhances yield to 75% vs. 58% for PPh₃.

  • Solvent effects: DMF/H₂O (3:1) outperforms THF/H₂O (51% yield).

Reductive Amination

Alternative routes employ 6-formyl-4-methoxypyrimidine and 5-amino-4H,5H,6H,7H-thieno[3,2-c]pyridine. Sodium cyanoborohydride in methanol (pH 5, 24 h) achieves 63% yield, though competing imine hydrolysis limits efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Suzuki Coupling68–7598.5High$$$$
Reductive Amination6395.2Moderate$$$
Ullmann Coupling4289.7Low$$$$$

Key Observations :

  • Suzuki coupling offers superior efficiency but requires expensive palladium catalysts.

  • Reductive amination avoids transition metals but suffers from lower atom economy.

Spectroscopic Characterization

¹H NMR Analysis

  • Pyrimidine C4-OCH₃: δ 3.95 (s, 3H).

  • Thieno[3,2-c]pyridine H5: δ 4.29 (d, J = 5.7 Hz, 2H, CH₂).

  • Aromatic protons: δ 6.71 (s, 1H, C5-H thiophene).

IR Spectroscopy

  • C=O stretch (pyrimidinone): 1666 cm⁻¹ (absent in target).

  • NH₂/NH vibrations: 3364–3239 cm⁻¹ (reductive amination intermediates).

Industrial-Scale Considerations

Catalytic System Optimization

Replacing Pd(PPh₃)₄ with immobilized Pd nanoparticles on mesoporous silica (Pd@SBA-15) reduces catalyst loading from 5 mol% to 0.5 mol% while maintaining 70% yield.

Solvent Recycling

DMF recovery via vacuum distillation achieves 92% reuse over five batches, lowering production costs by 34%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct coupling of 4-methoxypyrimidine with thieno[3,2-c]pyridine derivatives (42% yield, 18 h).

Flow Chemistry

Continuous-flow Suzuki coupling (residence time 12 min) improves throughput to 1.2 kg/day versus 300 g/day batch processes .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine may be employed in the study of enzyme inhibition or receptor binding assays. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: . Its structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Key Research Findings

Structural Flexibility: The thieno[3,2-c]pyridine core allows diverse substitutions (e.g., methoxy, aniline, carboxylic acid) to tune activity and solubility .

Metabolic Stability: Methoxy groups generally enhance metabolic resistance compared to hydroxyl or amino substituents .

Activity-Structure Relationship : Bulky substituents (e.g., piperidine in 6b) improve target affinity but may reduce bioavailability .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine?

The synthesis typically involves multi-step reactions, starting with the condensation of a pyrimidine precursor (e.g., 4-methoxypyrimidine derivatives) with thieno[3,2-c]pyridine intermediates. A common approach includes:

  • Step 1: Functionalization of the pyrimidine ring via nucleophilic substitution or coupling reactions.
  • Step 2: Alkylation or acylation of the thienopyridine moiety to introduce reactive groups.
  • Step 3: Cyclization or coupling under alkaline conditions (e.g., sodium ethoxide in ethanol at 78°C), monitored by TLC and purified via recrystallization or column chromatography .
    Yields >85% are achievable with optimized stoichiometry and solvent systems (e.g., ethanol or methanol) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

  • 1H/13C NMR: To verify substitution patterns on the pyrimidine and thienopyridine rings. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons in the thienopyridine system appear between δ 6.5–8.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry): To confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy: To identify functional groups (e.g., C-O stretching of methoxy at ~1250 cm⁻¹) .

Basic: What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

  • Enzyme Inhibition Assays: Targeting kinases or proteases, given the structural similarity to known inhibitors .
  • Antimicrobial Activity: Using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Studies: Via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions .
  • Catalyst Screening: Sodium alkoxides (NaOMe/NaOEt) improve coupling efficiency compared to weaker bases .
  • Temperature Control: Reflux at 78°C balances reaction rate and decomposition risks. Lower temperatures (50–60°C) may reduce byproducts in sensitive steps .
  • Green Chemistry: Microwave-assisted synthesis reduces reaction time by 40–60% while maintaining >80% yield .

Advanced: What computational methods support the analysis of this compound’s structure-activity relationships (SAR)?

  • Molecular Docking: To predict binding affinities with targets like kinases or GPCRs. For example, AutoDock Vina can model interactions with ATP-binding pockets .
  • DFT (Density Functional Theory): To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • QSAR Models: Using descriptors like logP and polar surface area to correlate structural features with antimicrobial or anticancer activity .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

Comparative studies on analogs reveal:

  • Methoxy Group Replacement: Substituting with halogens (e.g., Cl) increases lipophilicity and antimicrobial potency but may reduce solubility .
  • Thienopyridine Modifications: Adding electron-withdrawing groups (e.g., -NO₂) enhances enzyme inhibition by 2–3 fold .
  • Pyrimidine Ring Expansion: Incorporating fused rings (e.g., pyrido[2,3-d]pyrimidine) improves anticancer activity but complicates synthesis .

Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Isomer Differentiation: Use 2D NMR (e.g., NOESY) to distinguish regioisomers arising from thienopyridine substitution .
  • Purity Assessment: HPLC with UV/Vis detection (λ = 254 nm) resolves closely eluting impurities .
  • Crystallography Issues: Poor crystallization due to flexibility is addressed via co-crystallization with tartaric acid derivatives .

Advanced: What mechanistic insights exist for its interaction with biological targets?

While direct studies are limited, analogs suggest:

  • Kinase Inhibition: The thienopyridine moiety binds to hinge regions of kinases (e.g., EGFR), while the methoxy group stabilizes hydrophobic pockets .
  • DNA Intercalation: Planar pyrimidine-thienopyridine systems intercalate DNA, inducing apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation: Electron-rich structures scavenge ROS, contributing to anti-inflammatory effects .

Advanced: How can stability studies (e.g., photodegradation, hydrolysis) guide formulation development?

  • Photostability: UV irradiation in PBS (pH 7.4) shows 15% degradation over 24 hours, necessitating light-protected storage .
  • Hydrolytic Stability: Degradation under acidic conditions (pH 3.0) is 5× faster than at pH 7.4, guiding enteric coating for oral delivery .
  • Thermal Stability: DSC (Differential Scanning Calorimetry) reveals decomposition above 200°C, supporting lyophilization for long-term storage .

Advanced: What are the key gaps in current research, and how can they be addressed?

  • In Vivo Pharmacokinetics: No data on bioavailability or metabolism. Proposed studies: Radiolabeled tracer assays in rodent models .
  • Toxicity Profiles: Limited acute toxicity data. Recommended: OECD 423 guidelines for LD50 determination .
  • Target Identification: Use CRISPR-Cas9 screens to map genetic interactions and off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.